6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H30N4O5S2 and its molecular weight is 518.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new pyridothienopyrimidines and pyridothienotriazines has demonstrated potential antimicrobial activities. These studies involve the preparation of compounds through reactions with various halocompounds and the evaluation of their in vitro antimicrobial activities against different microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-inflammatory and Biological Activity
Another area of application is the investigation of anti-inflammatory properties. Derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have been synthesized and their anti-inflammatory activities predicted through in silico methods. Such studies aim to identify promising compounds for further biological activity exploration (Chiriapkin et al., 2021).
Enzyme Inhibition
Compounds within this chemical family have also been evaluated for their enzyme inhibitory activity. For example, new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have shown significant inhibitory activity against human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase, positioning them as potential candidates for further pharmacological studies (Stellenboom & Baykan, 2019).
Properties
IUPAC Name |
6-acetyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S2/c1-14-10-15(2)12-28(11-14)35(32,33)18-6-4-17(5-7-18)23(31)26-24-21(22(25)30)19-8-9-27(16(3)29)13-20(19)34-24/h4-7,14-15H,8-13H2,1-3H3,(H2,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJONFCZTMQGVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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